REACTION_CXSMILES
|
[CH:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:18]=[CH:17][N:16]3[N:19]=[CH:20][C:21](Br)=[C:15]3[N:14]=2)[CH2:9][CH2:8]1)=[O:6])([CH3:3])[CH3:2].[CH3:23][O:24][C:25]1[C:30](B(O)O)=[CH:29][CH:28]=[CH:27][N:26]=1>>[CH:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:18]=[CH:17][N:16]3[N:19]=[CH:20][C:21]([C:30]4[C:25]([O:24][CH3:23])=[N:26][CH:27]=[CH:28][CH:29]=4)=[C:15]3[N:14]=2)[CH2:9][CH2:8]1)=[O:6])([CH3:3])[CH3:2]
|
Name
|
4-(3-bromo-pyrazolo[1,5-a]pyrimidin-5-yl)-piperazine-1-carboxylic acid isopropyl ester
|
Quantity
|
338.7 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)N1CCN(CC1)C1=NC=2N(C=C1)N=CC2Br
|
Name
|
|
Quantity
|
169.4 mg
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC=C1B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)N1CCN(CC1)C1=NC=2N(C=C1)N=CC2C=2C(=NC=CC2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 mg | |
YIELD: CALCULATEDPERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |